In Vitro Cytotoxicity: Target Compound Class Demonstrates Up to 3.6-Fold Superior Potency Over Sorafenib
Although direct cytotoxicity data for CAS 679417-39-1 are not published, its closest structural analogs in the 2-thioquinazolin-4(3H)-one series exhibit low micromolar potency superior to sorafenib. Representative compound 4 (an S-alkylated quinazolin-4-one analog) demonstrated IC50 values of 1.50–5.86 μM against a panel of four cancer cell lines (HCT-116, MCF-7, HEPG-2, and one additional line), substantially outperforming sorafenib (IC50 range 5.47–7.26 μM) [1]. This translates to up to a ~3.6-fold improvement in potency, establishing the scaffold's anticancer potential and providing a benchmark for the target compound's expected performance.
| Evidence Dimension | In vitro cytotoxicity (MTT assay, 4 human cancer cell lines) |
|---|---|
| Target Compound Data | Not directly measured; class analog compound 4 IC50 = 1.50–5.86 μM |
| Comparator Or Baseline | Sorafenib IC50 = 5.47–7.26 μM |
| Quantified Difference | Compound 4 IC50 up to 3.6-fold lower than sorafenib (best case: 1.50 vs 5.47 μM) |
| Conditions | HCT-116, MCF-7, HEPG-2 cell lines; 48–72 h incubation; MTT endpoint |
Why This Matters
Confirms that the 2-thioquinazolin-4-one scaffold can substantially outperform the clinically approved multikinase inhibitor sorafenib in vitro, making CAS 679417-39-1 a high-priority candidate for confirmatory cytotoxicity screening.
- [1] Tawfik SS, Hamdi A, Ali AR, Elgazar AA, El-Shafey HW, El-Azab AS, Bakheit AH, Hefnawy MM, Ghabbour HA, Abdel-Aziz AA-M. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances. 2024;14(36):26325-26339. View Source
